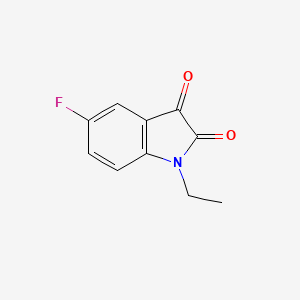

1-Ethyl-5-fluoro-1h-indole-2,3-dione

説明

The Pervasive Significance of the Indole-2,3-dione (Isatin) Core in Modern Chemical Sciences

Isatin (B1672199), or 1H-indole-2,3-dione, is a naturally occurring compound first identified in plants of the Isatis genus and has since been found in various other natural sources and even as an endogenous metabolite in humans. nih.govresearchgate.net Its versatile chemical nature, characterized by a reactive ketone at the C-3 position and an amide carbonyl at the C-2 position, makes it an exceptionally valuable building block in organic synthesis. researchgate.net Chemists have utilized isatin as a precursor for the synthesis of a vast array of complex heterocyclic systems and as a fundamental scaffold for constructing molecules with significant biological potential. researchgate.netnih.gov

The isatin framework is not merely a synthetic curiosity; it is the core component of several commercially successful pharmaceutical drugs. nih.gov Molecules such as Sunitinib, an anticancer agent, underscore the therapeutic relevance of this heterocyclic system. researchgate.net The broad spectrum of pharmacological activities associated with isatin derivatives is extensive and includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net This wide range of biological activities has cemented the isatin scaffold as a central theme in medicinal chemistry research, continually inspiring the design and synthesis of novel derivatives.

Below is a data table summarizing the key properties of the parent compound, Isatin.

| Property | Value |

| IUPAC Name | 1H-indole-2,3-dione |

| Synonyms | Isatin, Isatinic acid lactam |

| CAS Number | 91-56-5 |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

Data sourced from NIST Chemistry WebBook. nist.gov

The Strategic Importance of Fluorination in Indole-2,3-dione Analogues

The incorporation of fluorine into organic molecules is a widely employed and highly effective strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, bioavailability, lipophilicity, and binding affinity of a parent compound. It is estimated that approximately 20-25% of all small-molecule pharmaceuticals contain at least one fluorine atom.

The properties of 5-Fluoroisatin (B27256) are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-Fluoro-1H-indole-2,3-dione |

| Synonyms | 5-Fluoroisatin |

| CAS Number | 443-69-6 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

Data sourced from Sigma-Aldrich.

Establishing 1-Ethyl-5-fluoro-1H-indole-2,3-dione as a Key Subject for Academic Inquiry

The compound this compound represents a logical and compelling evolution in the field of isatin chemistry. This molecule integrates two critical structural modifications: the strategic fluorination at the C-5 position and alkylation with an ethyl group at the N-1 position. While 5-fluoroisatin itself is a subject of significant research, the N-alkylation of the isatin core is another common and effective method to diversify the chemical space and biological activity of these compounds. mdpi.commdpi.com

The ethyl group at the N-1 position can alter the molecule's steric and electronic properties, potentially influencing its solubility, membrane permeability, and interaction with target proteins. The synthesis of N-alkylated isatins is a well-established area of organic chemistry, often pursued to generate novel derivatives for biological screening. mdpi.com

The specific combination of these two features in this compound creates a unique molecular architecture. This structure warrants dedicated academic inquiry to systematically investigate the synergistic or additive effects of N-ethylation and C-5 fluorination. Research into this compound would aim to elucidate how these combined modifications impact its chemical reactivity, physical properties, and, most importantly, its potential biological activity. Its existence in chemical databases confirms its status as a distinct chemical entity available for such scholarly exploration. nih.gov

The table below outlines the computed chemical properties for this compound.

| Property | Value |

| IUPAC Name | 1-ethyl-5-fluoroindole-2,3-dione |

| CAS Number | 776-47-6 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| XLogP3 | 1.4 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethyl-5-fluoroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXXSAUARGEYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406091 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-47-6 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 5 Fluoro 1h Indole 2,3 Dione and Its Analogues

Foundational Synthetic Routes to the Indole-2,3-dione Scaffold

The construction of the core indole-2,3-dione ring system is a critical first step. Several classical and modern methods have been established, primarily involving cyclization or oxidation strategies.

Cyclization Reactions from Substituted Anilines and Isonitroacetanilines

One of the most enduring and widely used methods for synthesizing isatins is the Sandmeyer isatin (B1672199) synthesis. wikipedia.orgbiomedres.usnih.gov This procedure begins with the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.usnih.gov This step forms an intermediate α‐isonitrosoacetanilide. wikipedia.org Subsequent electrophilic cyclization of this intermediate, promoted by strong acids like concentrated sulfuric acid, yields the desired indole-2,3-dione. wikipedia.orgresearchgate.netgoogle.com

The general reaction scheme is as follows:

Formation of Isonitrosoacetanilide: Substituted Aniline + Chloral Hydrate + Hydroxylamine Hydrochloride → Substituted Isonitrosoacetanilide researchgate.netresearchgate.net

Cyclization: Substituted Isonitrosoacetanilide + H₂SO₄ → Substituted Indole-2,3-dione researchgate.netresearchgate.net

This method is particularly effective for producing isatins with substituents on the aromatic ring, as the desired functionality can be incorporated into the starting aniline. researchgate.net For example, 4-substituted anilines are used to produce 5-substituted indole-2,3-diones. researchgate.net

An alternative approach is the Stolle procedure, which involves the condensation of primary or secondary arylamines with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.orgbiomedres.us This intermediate then undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride, to afford the isatin scaffold. wikipedia.orgbiomedres.us

| Method | Starting Material | Key Reagents | Intermediate | Product | Typical Yield | Reference |

| Sandmeyer Synthesis | Substituted Aniline | 1. Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ 2. H₂SO₄ | Isonitrosoacetanilide | 5-Substituted Indole-2,3-dione | 51-68% (overall) | researchgate.net |

| Stolle Procedure | Substituted Aniline | 1. Oxalyl chloride 2. Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Substituted Indole-2,3-dione | Varies | wikipedia.org |

Oxidative Transformations of Indoles to Indole-2,3-diones (e.g., N-Bromosuccinimide-Dimethyl Sulfoxide Systems)

Modern approaches to isatin synthesis include the direct oxidation of more readily available indole (B1671886) precursors. wikipedia.org A notable and effective method involves the use of an N-Bromosuccinimide (NBS) and Dimethyl Sulfoxide (DMSO) system. researchgate.net This reagent combination facilitates the conversion of indoles to indole-2,3-diones through a process of bromination and subsequent oxidation. researchgate.net

The oxidation of indoles can be a complex process, potentially leading to a mixture of products due to the electron-rich nature of the indole ring. nih.gov However, specific reagent systems have been developed to selectively target the C2 and C3 positions to form the desired dione (B5365651). The NBS-DMSO system is one such effective method for this transformation. researchgate.net Other oxidizing agents have also been explored, including ozone, iodine in DMSO, and various halide catalysis systems with a terminal oxidant like oxone. nih.govspringernature.comrsc.org

| Oxidizing System | Substrate | Key Features | Product | Reference |

| NBS/DMSO | Indole | Direct conversion via bromination and oxidation. | 1H-indole-2,3-dione | researchgate.net |

| I₂/DMSO | Tetrahydro indole-2,4-dione | Substrate-selective oxidation and aromatization. | 4-Hydroxyisatin | rsc.org |

| Oxone/Halide | C3-Substituted Indole | Green catalysis, avoids toxic heavy metals. | 2-Oxindole | nih.gov |

Strategies for Introducing Fluorine at the 5-Position

The most direct and common strategy for synthesizing 5-fluoro-1H-indole-2,3-dione is to begin the synthesis with a precursor that already contains the fluorine atom at the desired position. researchgate.netresearchgate.net In the context of the Sandmeyer synthesis, this involves using 4-fluoroaniline (B128567) as the starting material. researchgate.netresearchgate.net The reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride yields 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide, which is then cyclized in concentrated sulfuric acid to give 5-fluoro-1H-indole-2,3-dione in good yield (reported as 77%). researchgate.net

Another established route, the Fischer indole synthesis, can also be adapted. This would involve the reaction of 4-fluorophenylhydrazine with ethyl pyruvate (B1213749) to form a hydrazone, which then undergoes acid-catalyzed ring closure to produce ethyl 5-fluoro-indole-2-carboxylate. diva-portal.org Subsequent chemical modifications would be required to convert this intermediate into the desired indole-2,3-dione.

Therefore, the incorporation of the C-5 fluorine substituent is typically achieved by employing a correspondingly substituted starting material rather than through late-stage fluorination of the isatin core.

Regioselective N-Alkylation Approaches for 1-Substituted Indole-2,3-diones

The isatin nitrogen (N-1) is acidic and can be readily deprotonated to form a nucleophilic anion, which can then be alkylated. This reaction is fundamental for the synthesis of N-substituted isatins like 1-Ethyl-5-fluoro-1H-indole-2,3-dione.

Base-Promoted Alkylation of Isatins with Ethyl Halides

The N-alkylation of isatin is a widely employed reaction for introducing a variety of substituents at the 1-position. nih.govnih.gov The reaction is typically carried out by treating the isatin with an alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base and a suitable solvent. nih.govconicet.gov.ar

The choice of base and solvent is crucial for achieving high yields and regioselectivity. The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom (at C2). conicet.gov.ar Generally, using alkali metal salts as bases (e.g., K₂CO₃, Cs₂CO₃, NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) favors N-alkylation. nih.govconicet.gov.armdpi.com Microwave-assisted synthesis has been shown to accelerate this reaction, providing excellent yields in shorter reaction times. nih.govresearchgate.net

| Base | Solvent | Alkylating Agent | Conditions | Yield of N-Alkylated Product | Reference |

| K₂CO₃ | DMF | Ethyl Iodide | MW, 3 min, 300W | 90% | researchgate.net |

| Cs₂CO₃ | DMF | Ethyl Chloroacetate | MW, 3 min, 200W | 76% | nih.gov |

| NaH | DMF | Various Alkyl Halides | 25–80 °C | High | mdpi.com |

| K₂CO₃/KI | Acetonitrile | Various Alkyl Halides | MW, 160 °C, 10 min | High | mdpi.com |

| CaH₂ | DMF | Various Alkyl Halides | 40–60 °C, 2-4 h | 21–96% | mdpi.com |

Synthesis of N-Alkyl Chain-Tethered C-5 Functionalized Bis-Isatins

A more complex application of N-alkylation is the synthesis of bis-isatins, where two isatin moieties are connected via an N-alkyl linker. rsc.orgnih.gov These molecules are of interest for their potential biological activities. rsc.orgresearchgate.net The synthesis of a compound such as 1-[2-(2,3-Dioxo-2,3-dihydro-indol-1-yl)ethyl]-5-fluoro-1H-indole-2,3-dione exemplifies this approach.

The synthesis is typically achieved in a stepwise manner. First, a C-5 functionalized isatin (e.g., 5-fluoro-1H-indole-2,3-dione) is reacted with a dibromoalkane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃ in DMF). nih.gov This initial base-promoted reaction results in a mono-alkylated intermediate, N-(2-bromoethyl)-5-fluoro-1H-indole-2,3-dione. mdpi.comnih.gov This intermediate is then reacted with a second isatin molecule (e.g., 1H-indole-2,3-dione) in the presence of a hydride base in dry DMF to form the final N-alkyl chain-tethered bis-isatin. nih.gov

This methodology allows for the creation of both symmetrical and unsymmetrical bis-isatins by varying the isatin units used in the two steps. The length of the alkyl tether can also be easily adjusted by selecting the appropriate dibromoalkane. nih.gov

Modern Catalytic Methods in Indole-2,3-dione Synthesis

The synthesis of 1H-indole-2,3-dione (isatin) and its derivatives, such as this compound, has been significantly advanced by the development of modern catalytic methodologies. These methods offer improvements in efficiency, selectivity, and environmental impact over classical synthetic routes. nih.govnih.gov Catalysis plays a pivotal role in both the formation of the core isatin scaffold and the subsequent functionalization, particularly N-alkylation, to produce a diverse array of analogues. wright.edu

A key strategy in modern synthesis involves the catalytic C-H bond activation and internal cyclization of 2-amino acetophenones to form N-alkylated and N-arylated isatins. One such metal-free approach utilizes an I2-DMSO catalyst system, providing an effective pathway to the N-substituted isatin core. dergipark.org.tr This demonstrates a shift towards more sustainable catalytic systems that avoid heavy metals.

However, the most prominent application of modern catalysis for compounds like this compound lies in the N-alkylation of a pre-synthesized 5-fluoro-1H-indole-2,3-dione precursor. Various catalytic systems have been developed to facilitate this crucial transformation with high efficiency and selectivity.

Lewis Acid Catalysis: The N-alkylation of isatins can be effectively achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Lewis acid catalyst. rsc.org This method provides reliable access to a range of N-alkyl isatins, which are valuable scaffolds in medicinal chemistry. rsc.org While substitution on the isatin ring is generally well-tolerated, steric hindrance at the C7-position has been observed to reduce reactivity. rsc.org

Organocatalysis: Asymmetric N-alkylation of isatins represents a sophisticated approach to generating chiral N-alkylated indole derivatives. Prolinol-catalyzed iminium activation has been successfully employed for the asymmetric N-alkylation of isatins with enals, yielding products with excellent enantioselectivity. rsc.org This organocatalytic method provides a novel route to optically enriched N-alkylated isatins, which can be readily converted to other valuable chiral indole compounds. rsc.org

Solid-Supported and Phase-Transfer Catalysis: To improve reaction conditions and simplify product purification, solid-supported catalysts have been explored. Potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) has been used as an effective solid-supported base for the N-alkylation of isatins. semanticscholar.org Additionally, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are employed to facilitate the N-alkylation of isatin with alkyl halides under basic conditions, improving the interaction between reactants in biphasic systems. semanticscholar.orgresearchgate.net Microwave-assisted synthesis, often in conjunction with catalysts like KI, has further accelerated the N-alkylation process, significantly reducing reaction times. wright.edu

These catalytic advancements are pivotal for the efficient synthesis of specifically substituted analogues like this compound, where the final ethyl group is typically introduced onto the nitrogen of the 5-fluoro-isatin core using one of these modern, efficient catalytic protocols.

| Catalytic Method | Catalyst/System | Substrate/Reagent | Key Feature | Reference |

| Lewis Acid Catalysis | Lewis Acid (e.g., BF3·OEt2) | Isatins + Trichloroacetimidates | Access to a wide range of N-alkyl isatins. | rsc.org |

| Organocatalysis | Prolinol derivatives | Isatins + Enals | Provides chiral, optically enriched N-alkylated isatins. | rsc.org |

| Metal-Free C-H Activation | I2-DMSO | 2-Amino acetophenones | Direct synthesis of N-substituted isatins from acyclic precursors. | dergipark.org.tr |

| Solid-Supported Catalysis | KF/Alumina | Isatins + Alkyl Halides | Heterogeneous system simplifies catalyst removal and product purification. | semanticscholar.org |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Isatins + Alkyl Halides | Enhances reaction rates in biphasic systems. | semanticscholar.orgresearchgate.net |

| Microwave-Assisted Catalysis | K2CO3 / KI | Isatins + Benzyl Halides | Drastically reduces reaction times for N-alkylation. | wright.edu |

Elucidating the Chemical Reactivity and Derivatization Strategies for 1 Ethyl 5 Fluoro 1h Indole 2,3 Dione

Chemical Transformations at the C-3 Carbonyl Position

The C-3 carbonyl group of 1-Ethyl-5-fluoro-1H-indole-2,3-dione is the most electrophilic center, making it a prime target for nucleophilic attack. This reactivity is harnessed to synthesize a wide array of heterocyclic derivatives.

The condensation reaction between the C-3 keto group of this compound and various thiosemicarbazides is a common and efficient method for generating thiosemicarbazone derivatives. researchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent, such as methanol (B129727) or ethanol, often with a few drops of an acid catalyst like hydrochloric acid. mdpi.com

In one study, a series of novel 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized. bohrium.com These compounds were evaluated for their antiviral activities against several viruses, with some derivatives showing notable efficacy. bohrium.com The general synthetic scheme involves the direct reaction of this compound with a substituted thiosemicarbazide.

Table 1: Examples of Synthesized Thiosemicarbazone Derivatives from this compound bohrium.com

| Compound ID | Substituent (R) on Phenyl Ring | Reported Activity |

|---|---|---|

| 7d | 4-CF₃ | Active against HSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, and VV. |

| 7g | 4-OCH₃ | Active against HSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, and VV. |

| 7l | 3-Cl | Active against HSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, and VV. |

| 7n | 4-Br | Selective activity against Coxsackie B4 virus. |

Analogous to thiosemicarbazone synthesis, hydrazones are readily prepared through the condensation of this compound with hydrazine (B178648) derivatives (e.g., hydrazine hydrate (B1144303), phenylhydrazine). mdpi.com Similarly, Schiff bases (or imines) are formed by reacting the C-3 carbonyl with various primary amines. nih.gov These condensation reactions are among the most fundamental methods for derivatizing the isatin (B1672199) core. nih.govijcce.ac.ir

The general procedure involves refluxing equimolar amounts of the isatin derivative and the corresponding hydrazine or amine in a solvent like ethanol. ijcce.ac.irxiahepublishing.com The addition of a catalytic amount of acid can facilitate the reaction. xiahepublishing.com The formation of the C=N bond is confirmed through spectroscopic methods, such as IR spectroscopy, which shows the appearance of a characteristic C=N stretching band. xiahepublishing.com

Table 2: Reagents for Hydrazone and Schiff Base Synthesis

| Product Type | Reactant | General Structure of Reactant |

|---|---|---|

| Hydrazone | Hydrazine Hydrate | H₂N-NH₂·H₂O |

| Substituted Hydrazone | Phenylhydrazine | C₆H₅-NH-NH₂ |

| Schiff Base | Aniline (B41778) | C₆H₅-NH₂ |

| Schiff Base | Benzylamine | C₆H₅-CH₂-NH₂ |

Functionalization of the N-1 Nitrogen

While the title compound is already ethylated at the N-1 position, understanding the methods for introducing and modifying substituents at this site is crucial for developing diverse molecular architectures.

The ethyl group at the N-1 position of this compound is typically installed via a nucleophilic substitution reaction on the precursor, 5-fluoro-1H-indole-2,3-dione. The nitrogen atom of the isatin ring, after deprotonation by a suitable base (e.g., potassium carbonate, sodium hydride), acts as a nucleophile. mdpi.comnih.gov

The resulting isatin anion attacks an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, to form the N-ethylated product. nih.gov This reaction is a standard procedure for the N-alkylation of indole (B1671886) systems and related heterocycles. mdpi.com The choice of solvent and base is critical to ensure efficient and selective alkylation.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org To create triazole conjugates of the 5-fluoro-isatin scaffold at the N-1 position, a precursor bearing either an azide (B81097) or a terminal alkyne is required.

For instance, N-propargyl-5-fluoro-1H-indole-2,3-dione (an alkyne-functionalized isatin) can be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield a library of N-1 substituted triazole-isatin hybrids. researchgate.net The copper(I) catalyst is often generated in situ from a copper(II) source, such as CuSO₄, and a reducing agent like sodium ascorbate. nih.gov This reaction is known for its high yields, mild conditions, and broad functional group tolerance. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene ring of the isatin core. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the C-5 fluoro group and the N-ethylated dicarbonyl system.

The N-acyl portion of the isatin ring is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. youtube.comyoutube.com Such deactivating groups typically direct incoming electrophiles to the meta position (relative to the point of attachment). Therefore, the N-acyl group directs substitution to the C-7 and C-5 positions.

The fluorine atom at C-5 is also deactivating due to its strong inductive effect but is an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance. The fluoro group, therefore, directs incoming electrophiles to the C-4 and C-6 positions.

Ring Expansion and Rearrangement Reactions

The dicarbonyl system of the isatin core is susceptible to various rearrangements and ring expansion reactions, providing pathways to different heterocyclic structures.

The Baeyer-Villiger oxidation is a reliable method for converting ketones into esters or, in the case of cyclic ketones, into lactones through the insertion of an oxygen atom. wikipedia.orgnih.gov This reaction is effectively applied to isatin and its derivatives to synthesize isatoic anhydrides, which are valuable intermediates in medicinal chemistry and for the production of other nitrogen-containing heterocycles. nih.govresearchgate.net

The oxidation of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to proceed chemoselectively. Research on analogous N-alkenylisatins has demonstrated that the reaction occurs at the C2-C3 bond of the isatin core, inserting an oxygen atom to form the six-membered anhydride (B1165640) ring without affecting other potentially reactive sites in the molecule. researchgate.net This transformation results in the formation of 1-ethyl-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, the corresponding N-substituted isatoic anhydride. The reaction is driven by the migratory aptitude of the acyl group, leading to the stable anhydride product. illinois.edu

| Reactant | Typical Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂/Lewis Acid | 1-Ethyl-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | Oxidative Ring Expansion |

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions. wikipedia.orgresearchgate.net The reaction mechanism is initiated by the hydrolysis of the amide bond (N1-C2) of the isatin ring by a strong base, such as potassium hydroxide, to form an amino keto-acid intermediate. wikipedia.orgijsr.net

In the case of this compound, the N-ethyl group remains attached to the aniline nitrogen following this ring-opening. The resulting intermediate, an N-ethyl-2-amino-5-fluorophenylglyoxylate, then undergoes condensation with an enolizable ketone (e.g., acetone). The amino group of the intermediate reacts with the ketone's carbonyl to form an enamine, which subsequently cyclizes via intramolecular condensation and dehydrates to yield the final quinoline (B57606) derivative. wikipedia.org The presence of the N-ethyl group on the isatin starting material directly leads to a 1-ethyl substituted quinoline product.

| Isatin Derivative | Co-reactant (Example) | Conditions | Expected Product Core Structure |

|---|---|---|---|

| This compound | Acetone | KOH, heat | 1-Ethyl-6-fluoro-2-methylquinoline-4-carboxylic acid |

Redox Chemistry of the Indole Ring System

The isatin scaffold is an oxidized indole nucleus and possesses a rich redox chemistry, enabling both further oxidation and reduction to access various other heterocyclic systems. nih.gov

Electrochemical studies on substituted isatins reveal distinct oxidation and reduction pathways. The N-1 substituent, such as the ethyl group in this compound, is generally not electroactive. researchgate.net Instead, the redox processes are associated with the core heterocyclic ring system.

Oxidation: The oxidation of isatin derivatives is typically an irreversible, pH-dependent process that occurs in two consecutive steps. researchgate.net For N-substituted derivatives, the oxidation is reported to take place on the electron-rich benzene ring. researchgate.net

Reduction: The reduction of the isatin core primarily involves the carbonyl groups. In the absence of easily reducible substituents like halogens on the benzene ring, electrochemical reduction leads to the irreversible cleavage of the carbonyl group at the C3 position. researchgate.net The specific redox potentials and mechanisms are influenced by the substitution pattern on the isatin ring. researchgate.netabechem.com

| Process | Reactive Site | Characteristics |

|---|---|---|

| Oxidation | Benzene Ring | Irreversible, pH-dependent, two-step process. researchgate.net |

| Reduction | C3-Carbonyl Group | Irreversible cleavage of the C=O bond. researchgate.net |

Structure Activity Relationship Sar Investigations of 1 Ethyl 5 Fluoro 1h Indole 2,3 Dione Derivatives

Antiviral Activity Studies of Substituted Thiosemicarbazones

A significant body of research has focused on the antiviral properties of thiosemicarbazone derivatives of 1-Ethyl-5-fluoro-1H-indole-2,3-dione. These studies have elucidated the roles of various substituents on the indole (B1671886) ring and the appended phenyl ring in conferring activity against a range of DNA and RNA viruses.

In studies evaluating novel 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones], several derivatives demonstrated notable activity against herpes simplex viruses and vaccinia virus in HEL cell cultures. bohrium.comnih.gov Specifically, compounds featuring certain electron-attracting groups on the N-4 phenyl ring of the thiosemicarbazone moiety were found to be effective. sci-hub.se

The derivative with a 4-trifluoromethyl (-CF3) phenyl substituent was identified as the most potent against HSV-1 and HSV-2 strains, with effective concentrations (EC₅₀) of 6.8 µM against HSV-1 (KOS strain), 7.6 µM against HSV-2 (G strain), and 2.3 µM against an acyclovir-resistant HSV-1 strain (TK- KOS ACVr). sci-hub.se Another derivative, bearing a 3-chloro (-Cl) phenyl substituent, was also effective and non-toxic, showing activity at 6.8 µM, 8.9 µM, and 6.8 µM against HSV-1 (KOS), HSV-2 (G), and the resistant HSV-1 strain, respectively. sci-hub.se

Against Vaccinia Virus (VV), the 4-CF3 and 3-Cl substituted derivatives were highly effective at 8.9 µM. A derivative with a 4-methoxy (-OCH3) group also showed activity against VV at 45 µM. sci-hub.se These findings underscore the importance of specific substitutions on the phenyl ring for anti-herpes and anti-vaccinia virus activity. bohrium.comnih.gov

| Compound ID | N-1 Substituent | Phenyl Ring Substituent (R1) | Virus Strain | EC₅₀ (µM) |

|---|---|---|---|---|

| 7d | Ethyl | 4-CF3 | HSV-1 (KOS) | 6.8 |

| 7d | Ethyl | 4-CF3 | HSV-2 (G) | 7.6 |

| 7d | Ethyl | 4-CF3 | HSV-1 TK- KOS ACVr | 2.3 |

| 7d | Ethyl | 4-CF3 | Vaccinia Virus (VV) | 8.9 |

| 7l | Ethyl | 3-Cl | HSV-1 (KOS) | 6.8 |

| 7l | Ethyl | 3-Cl | HSV-2 (G) | 8.9 |

| 7l | Ethyl | 3-Cl | HSV-1 TK- KOS ACVr | 6.8 |

| 7l | Ethyl | 3-Cl | Vaccinia Virus (VV) | 8.9 |

| 7g | Ethyl | 4-OCH3 | Vaccinia Virus (VV) | 45 |

While several derivatives of this compound showed broad activity against DNA viruses, a distinct selectivity was observed for Coxsackie B4 virus, an RNA enterovirus. bohrium.comsci-hub.se In a broad screening panel, most of the synthesized thiosemicarbazone compounds were inactive against this virus. sci-hub.se However, one derivative, which featured a 4-bromo (-Br) substituent on the phenyl ring of the thiosemicarbazone moiety, exhibited selective antiviral activity against Coxsackie B4 virus in Vero cell cultures at a concentration of 10 µM. bohrium.comnih.govsci-hub.se This finding highlights that specific substitutions can tune the antiviral profile of the scaffold, shifting it from broad DNA virus activity to selective RNA virus inhibition. Other research on related indole derivatives has also identified compounds with significant inhibitory effects on Coxsackie B viruses, further indicating the potential of this chemical class against enteroviruses. nih.govnih.gov

A crucial determinant of antiviral potency for the 5-fluoro-1H-indole-2,3-dione thiosemicarbazone scaffold is the nature of the alkyl substituent at the N-1 position of the indole ring. bohrium.comsci-hub.se Comparative studies were conducted between two series of compounds: one with an N-1 ethyl group and another with an N-1 methyl group. bohrium.comnih.gov The results unequivocally demonstrated the importance of the ethyl group for antiviral activity. sci-hub.se The entire series of N-1 ethyl substituted derivatives was found to be effective against the tested viruses, whereas all the corresponding N-1 methyl substituted analogues were inactive. bohrium.comsci-hub.se This stark difference in activity suggests that the size and lipophilicity of the N-1 substituent play a critical role in the interaction with viral targets or in cellular uptake.

The substitution pattern on the phenyl ring of the thiosemicarbazone side chain significantly influences both the potency and the selectivity of the antiviral effect. bohrium.comsci-hub.se Research indicates that electron-attracting groups are particularly important for enhancing activity against HSV and VV. sci-hub.se

Key findings include:

4-CF3 (Trifluoromethyl): This strong electron-withdrawing group yielded the most potent derivative against HSV-1 and HSV-2. sci-hub.se

3-Cl (Chloro): A chloro group at the meta-position also conferred strong, non-toxic activity against HSV and VV. sci-hub.se In contrast, a 4-Cl substituted derivative was found to be inactive and toxic. sci-hub.se

4-OCH3 (Methoxy): This electron-donating group resulted in a compound with moderate activity, primarily against VV. sci-hub.se A derivative with a 3-OCH3 substituent was inactive against all tested viruses. sci-hub.se

4-Br (Bromo): The presence of a bromo group at the para-position was uniquely responsible for conferring selective activity against the Coxsackie B4 virus. bohrium.comnih.govsci-hub.se

These results collectively show that the electronic properties and the position of the substituent on the phenyl ring are critical for modulating the antiviral efficacy and the spectrum of activity of these this compound derivatives. sci-hub.se

Anticancer Activity of Functionalized Indole-2,3-diones

The 1H-indole-2,3-dione (isatin) scaffold is a well-established pharmacophore in anticancer drug discovery, with SAR studies demonstrating that the presence of electron-withdrawing groups, such as fluorine, at the 5-position of the isatin (B1672199) ring often enhances cytotoxic activity. dergipark.org.tr Thiosemicarbazone derivatives, in particular, have been noted for their antitumor effects. mdpi.com

While cytotoxic data for this compound thiosemicarbazones specifically against the U-87 MG (human glioblastoma) cell line are not detailed in the available literature, studies on related compounds against A549 (human lung adenocarcinoma) and other glioma cell lines provide valuable insights into their potential.

In one study, various benzodioxole-based thiosemicarbazone derivatives were tested against A549 and C6 (rat glioma) cell lines. nih.gov The most effective compound in this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 10.67 µM against A549 cells and a more potent IC₅₀ of 4.33 µM against the C6 glioma cell line. nih.gov Another study on isoindole-1,3-dione derivatives identified a compound with an IC₅₀ value of 19.41 µM against the A549 cell line. nih.gov

Furthermore, research on 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones has confirmed their cytotoxic potential against various cancer cell lines, particularly those of lymphoid origin. researchgate.netnih.gov These studies support the general observation that the 5-fluoro-indole-2,3-dione thiosemicarbazone scaffold is a promising template for the development of novel cytotoxic agents.

| Compound Class | Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| Benzodioxole-based Thiosemicarbazone | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | nih.gov |

| Benzodioxole-based Thiosemicarbazone | C6 (Rat Glioma) | 4.33 ± 1.04 | nih.gov |

| Isoindole-1,3-dione Derivative | A549 (Lung Adenocarcinoma) | 19.41 ± 0.01 | nih.gov |

| 5-Fluoro-1H-indole-2,3-dione-3-thiosemicarbazones | P3HR1 (B-lymphoma) | 0.95–2.41 | researchgate.net |

General Structure-Activity Descriptors within the 5-Fluoro-1H-indole-2,3-dione System

The 5-fluoro-1H-indole-2,3-dione, or 5-fluoroisatin (B27256), scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a wide range of biologically active agents. The inherent reactivity of the C-3 carbonyl group and the susceptibility of the N-1 position to substitution allow for extensive chemical modification. Structure-activity relationship (SAR) studies of this system reveal that specific substitutions at the C-5 position of the aromatic ring and variations at the N-1 position are critical determinants of pharmacological activity. The electronic properties conferred by the fluorine atom at C-5, combined with the steric and physicochemical characteristics of the N-1 substituent, collectively modulate the binding affinity and efficacy of these derivatives at their respective biological targets.

The Role of the Fluorine Atom at C-5

The introduction of a fluorine atom at the C-5 position of the indole-2,3-dione core is a key strategy for enhancing biological activity. pnrjournal.comnih.gov Halogenation at this position, in general, has been shown to produce compounds with significantly greater potency compared to the unsubstituted parent compound. pnrjournal.com

The fluorine atom exerts its influence through several mechanisms:

Electronic Effects : As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which can alter the electron density of the entire ring system. This modification can influence the molecule's interaction with biological targets, potentially leading to stronger binding.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Incorporating fluorine at the C-5 position can block a potential site of oxidative metabolism, thereby increasing the compound's metabolic stability and bioavailability. nih.gov

Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and reach its target site. nih.gov

Research has shown that 5-fluoro, 5-bromo, and 5-iodo isatin derivatives can be 5 to 10 times more active than the unsubstituted isatin. pnrjournal.com This highlights the strategic importance of C-5 halogenation in the design of potent indole-2,3-dione-based compounds.

| Compound | Substitution at C-5 | Relative Activity Enhancement |

|---|---|---|

| Isatin | -H (Unsubstituted) | Baseline |

| 5-Fluoro-1H-indole-2,3-dione | -F | 5-10x |

| 5-Bromo-1H-indole-2,3-dione | -Br | 5-10x |

| 5-Iodo-1H-indole-2,3-dione | -I | 5-10x |

Data derived from general findings in the literature. pnrjournal.com

Impact of N-1 Alkyl Chain Length and Substitution Patterns

The substituent at the N-1 position of the indole-2,3-dione ring plays a crucial role in defining the compound's interaction with its biological target. For many classes of indole derivatives, the length and nature of the N-1 alkyl chain are critical for optimizing binding affinity. nih.gov

Studies on related indole scaffolds, such as cannabimimetic indoles, have demonstrated a clear relationship between the N-1 alkyl chain length and receptor binding affinity. While very short chains (methyl) or very long chains (heptyl) result in dramatically decreased binding, an optimal length is often observed. For cannabinoid receptors, high-affinity binding requires an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) side chain. nih.gov An alkyl chain length of three to six carbons is generally sufficient for maintaining high-affinity interactions. nih.gov

This principle suggests that the N-1 position interacts with a specific hydrophobic pocket in the target protein, where a chain of a particular length achieves the most favorable van der Waals contacts. Deviations from this optimal length, either shorter or longer, lead to a loss of these productive interactions and a corresponding decrease in biological activity. nih.gov This concept is broadly applicable to the 5-fluoro-1H-indole-2,3-dione system, where N-alkylation is a common strategy for modulating potency. pnrjournal.com

| N-1 Alkyl Chain | Number of Carbons | Relative Binding Affinity (Illustrative) |

|---|---|---|

| Methyl | 1 | Low |

| Propyl | 3 | High |

| Butyl | 4 | High |

| Pentyl | 5 | Optimal |

| Hexyl | 6 | High |

| Heptyl | 7 | Low |

Data based on SAR studies of N-1 alkyl indoles targeting cannabinoid receptors, illustrating the principle of optimal chain length. nih.gov

Computational and Mechanistic Insights into 1 Ethyl 5 Fluoro 1h Indole 2,3 Dione Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

The entry of Herpes Simplex Virus (HSV) into host cells is a complex process mediated by several viral envelope glycoproteins, with glycoprotein (B1211001) B (gB) and glycoprotein D (gD) being essential components. nih.govsemanticscholar.org Glycoprotein D is responsible for binding to host cell receptors, which triggers a conformational change that activates gB, the viral fusogen, to merge the viral envelope with the host cell membrane. nih.govmdpi.com Targeting the interaction of these glycoproteins is a key strategy for developing antiviral agents. mdpi.com

A molecular docking study of 1-Ethyl-5-fluoro-1H-indole-2,3-dione against HSV-1 and HSV-2 glycoproteins gB and gD would predict how the compound fits into key binding pockets of these proteins. The simulation calculates the binding energy (often expressed in kcal/mol), which indicates the affinity of the compound for the target; more negative values suggest stronger binding. nih.gov The analysis would reveal the specific amino acid residues within the glycoproteins that interact with the ligand. For instance, the study would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. By comparing the binding affinities and modes of this compound to those of known HSV inhibitors, researchers could assess its potential as an antiviral candidate. nih.gov

Table 1: Hypothetical Molecular Docking Results

This table is illustrative of typical data generated in molecular docking studies and is not based on experimental results for this specific compound.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| HSV-1 Glycoprotein D (gD) | -8.5 | TYR38, ASN45, ARG85 |

| HSV-2 Glycoprotein B (gB) | -7.9 | LEU545, TRP550, GLU601 |

The chemical structure of this compound contains features conducive to various intermolecular interactions. The carbonyl groups are potent hydrogen bond acceptors, while the aromatic indole (B1671886) ring can participate in π-π stacking and hydrophobic interactions.

Crucially, the presence of a fluorine atom at the 5-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) such as an oxygen or nitrogen atom from an amino acid residue. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. researchgate.net Although fluorine typically forms weaker halogen bonds compared to chlorine, bromine, or iodine, its ability to participate in such interactions is increasingly recognized as significant in drug design for enhancing binding affinity and selectivity. researchgate.netnih.gov A detailed docking analysis would specifically map these potential halogen bonds between the fluorine atom of the compound and electron-rich pockets within the target protein, providing critical information for optimizing ligand design. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a molecule's geometric and electronic properties with high accuracy.

DFT calculations for this compound would provide a detailed understanding of its electronic structure and molecular properties. These calculations can optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high precision. nih.gov

Furthermore, DFT is used to compute various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly valuable as it visualizes the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This information helps in understanding and predicting how the molecule will interact with its biological target on an electrostatic basis. Studies on related fluoro-isatin and ethyl-substituted heterocyclic compounds have successfully used DFT to determine these fundamental properties. researchgate.netespublisher.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ufla.br By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, researchers can gain insights into its reactivity and potential bioactivity, as these orbitals govern how the molecule will engage in electron transfer processes during interactions with its biological target. espublisher.com

Table 2: Representative DFT-Calculated Properties

This table presents typical quantum chemical descriptors obtained from DFT calculations and is for illustrative purposes only.

| Property | Hypothetical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 Debye | Measures overall polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

For a class of compounds like isatin (B1672199) derivatives, a QSAR model could be developed to predict the antiviral activity of new, unsynthesized analogs based on their structural features. mdpi.comresearchgate.net To build a QSAR model for this compound and its derivatives, researchers would first synthesize a series of related compounds with variations in their substituents. The biological activity (e.g., IC₅₀ against HSV) of each compound would be experimentally determined.

Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges, HOMO/LUMO energies from DFT), and steric/hydrophobic properties (e.g., molecular weight, logP). Using statistical methods like multiple linear regression or machine learning algorithms, an equation is derived that best correlates these descriptors with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates and providing insights into the structural features that are most important for bioactivity. researchgate.net

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern medicinal chemistry, enabling the prioritization of candidates for synthesis and testing. For the isatin class of compounds, to which this compound belongs, Quantitative Structure-Activity Relationship (QSAR) modeling is a frequently employed computational tool. researchgate.netmdpi.com QSAR models seek to establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. researchgate.net

These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find the descriptors that best predict the observed activity. The resulting equation can then be used to predict the activity of new, untested compounds. For isatin derivatives, QSAR studies have been developed to predict a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory actions. nih.govnih.gov

The process typically involves:

Data Set Collection: Assembling a series of isatin analogues with experimentally determined biological activities (e.g., IC₅₀ values) against a specific biological target.

Descriptor Calculation: Computing various molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create a correlative model. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its robustness and reliability. researchgate.net

While specific QSAR models exclusively developed for this compound are not prominently featured in the literature, the established methodologies for isatin and indole derivatives provide a clear framework for how such models could be constructed. researchgate.netnih.govnih.gov The biological activity of this compound could be predicted by incorporating it into a dataset of similar N-alkylated and 5-fluoro-substituted isatins. nih.gov The insights from such models would be crucial in guiding the synthesis of further derivatives with potentially enhanced potency or selectivity.

Correlating Physicochemical Parameters with Pharmacological Outcomes

The pharmacological profile of a compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its molecular target. For this compound, key physicochemical parameters can be calculated and used to anticipate its pharmacological behavior, a practice central to drug design. mdpi.com

Structure-activity relationship (SAR) studies on the isatin scaffold have consistently shown that substitutions at the N-1 and C-5 positions significantly influence biological activity. nih.govresearchgate.net The N-1 ethyl group in this compound increases its lipophilicity compared to the parent 5-fluoro-isatin. This modification can enhance membrane permeability and cellular uptake, potentially leading to improved potency. researchgate.net The fluorine atom at the C-5 position is a key feature; as a highly electronegative atom, it can alter the electronic distribution of the indole ring system and participate in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions. nih.govrsc.org Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. nih.gov

The correlation between these parameters and pharmacological outcomes is often multifaceted. For instance, increased lipophilicity can improve anticancer activity by facilitating passage through the cell membrane, but excessive lipophilicity might lead to poor aqueous solubility and non-specific toxicity. researchgate.net The electronic effects of the fluorine substituent can modulate the reactivity of the C-3 carbonyl group, which is often crucial for the mechanism of action of isatins. researchgate.net

Below is an interactive table of key computed physicochemical parameters for this compound.

| Property | Value | Implication for Pharmacological Outcome |

| Molecular Formula | C₁₀H₈FNO₂ | Defines the elemental composition. |

| Molecular Weight | 193.17 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule). |

| XLogP3 | 1.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 0 | The absence of a donor group at the N-1 position (due to ethylation) affects solubility and target binding compared to unsubstituted isatins. |

| Hydrogen Bond Acceptor Count | 3 | The two carbonyl oxygens and the fluorine atom can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

| Rotatable Bond Count | 1 | Low conformational flexibility, which can be favorable for binding affinity by reducing the entropic penalty upon binding. |

| Topological Polar Surface Area | 37.4 Ų | Suggests good potential for oral absorption and cell membrane penetration. |

Data sourced from PubChem CID 4736863. The implications are based on established principles in medicinal chemistry.

These parameters collectively suggest that this compound has a promising profile for bioavailability and interaction with biological systems.

Proposed Mechanisms of Action at the Molecular Level

The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets, leading to diverse pharmacological activities. nih.govnih.govnih.gov Derivatives of isatin have been reported to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting properties. kashanu.ac.irhakon-art.comresearchgate.net While the specific molecular targets of this compound have not been definitively elucidated, its mechanism of action can be inferred from studies on structurally related compounds.

The biological activity of isatins is often attributed to the reactivity of the α,β-dicarbonyl system in the five-membered ring. This moiety is a key pharmacophore that can participate in various molecular interactions. researchgate.net Based on the known activities of N-alkylated and 5-fluoro-substituted isatins, several potential mechanisms of action can be proposed for this compound:

Enzyme Inhibition: A primary mechanism for many isatin derivatives is the inhibition of enzymes, particularly protein kinases. The isatin core can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and disrupting cellular signaling pathways involved in cell proliferation and survival. This makes them candidates for anticancer therapies. nih.gov Other enzymes, such as caspases, viral proteases (like SARS-CoV-2 main protease), and acetylcholinesterase, have also been identified as targets for various isatin analogues. nih.govnih.gov The ethyl group at the N-1 position and the fluorine at C-5 would modulate the binding affinity and selectivity for specific enzyme targets. rsc.org

Antimicrobial and Antiviral Activity: 5-Fluoro-isatin derivatives have shown notable antimicrobial activity. kashanu.ac.ir The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with microbial DNA processes. kashanu.ac.irresearchgate.net In the context of antiviral activity, isatin derivatives can inhibit viral enzymes crucial for replication, such as reverse transcriptase or proteases. nih.gov

Interaction with DNA: Some isatin derivatives have been shown to possess DNA binding affinity. kashanu.ac.ir The planar indole ring system can intercalate between DNA base pairs, while the substituents can interact with the grooves of the DNA helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a plausible mechanism for anticancer activity. kashanu.ac.ir

The specific mechanism for this compound would depend on the cellular context and the specific proteins it interacts with. Molecular docking studies, which computationally place a ligand into the binding site of a target protein, could help identify and prioritize potential biological targets for this compound, providing a clearer path toward understanding its molecular mechanism of action. nih.govmdpi.com

Strategic Applications of 1 Ethyl 5 Fluoro 1h Indole 2,3 Dione As a Versatile Building Block in Organic Synthesis

Construction of Diverse Heterocyclic and Carbocyclic Frameworks

1-Ethyl-5-fluoro-1H-indole-2,3-dione is an exceptional precursor for the synthesis of a wide array of complex heterocyclic and carbocyclic systems, most notably spirooxindoles. nih.govmdpi.com The electrophilic C3-carbonyl group of the isatin (B1672199) core readily participates in various reactions, including cycloadditions, condensations, and multicomponent reactions.

A prominent application is in the [3+2] cycloaddition reaction to form spiro-pyrrolidinyl oxindoles. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an amino acid (such as L-proline or sarcosine) with the C3-keto group of the isatin derivative. This ylide then reacts with a dipolarophile, such as an α,β-unsaturated carbonyl compound, to stereoselectively construct the spirocyclic system. acs.orgnih.gov The use of 5-fluoroisatin (B27256) in these reactions has been shown to yield di-spirooxindole analogs with significant biological potential. nih.gov This one-pot, multicomponent approach is highly efficient, generating molecular complexity with multiple stereocenters in a single step. acs.org

The versatility of the isatin core extends to the synthesis of other fused heterocycles. For instance, multicomponent reactions involving isatins, malononitrile, and β-ketoesters can lead to the formation of spiro[indoline-3,4′-pyrans]. mdpi.com These reactions highlight the role of the isatin derivative as a key building block for accessing diverse chemical matter.

| Isatin Derivative | Reaction Type | Reactants | Resulting Framework | Reference |

|---|---|---|---|---|

| 5-Fluoroisatin | [3+2] Cycloaddition | (2S)-octahydro-1H-indole-2-carboxylic acid, (2E,6E)-2,6-dibenzylidenecyclohexanone | Di-spirooxindoles | nih.gov |

| Isatin | [3+2] Cycloaddition | L-proline, α,β-unsaturated carbonyl compounds (chalcones) | Pyrrolizidine spirooxindoles | acs.org |

| 5-Sulfonylisatins | Multicomponent Reaction | Malononitrile, β-ketoester | Spiro[indoline-3,4′-pyrans] | mdpi.com |

| 3-(2-oxo-2-ethylidene)-2-indolinones (from Isatins) | Cyclocondensation | Hydrazine (B178648) hydrate (B1144303) | Spiro[indoline-3,3′-pyrazoline]-2-ones | mdpi.com |

Role in Macromolecular Chemistry (e.g., Donor-Acceptor-Donor Systems for Organic Electronics)

In the field of macromolecular chemistry and materials science, the electron-deficient nature of the indole-2,3-dione core is of significant interest. This characteristic makes it an excellent candidate for use as an electron-acceptor (A) moiety in the design of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) conjugated systems for organic electronics. nih.gov Such materials are foundational to the development of organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

By incorporating the this compound unit into a polymer backbone or a small molecule, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap. rsc.org The dione (B5365651) functionality serves as a strong electron-withdrawing group, which, when paired with suitable electron-donating units (like carbazole, thiophene, or dibenzothiophene), can facilitate intramolecular charge transfer—a key process for the function of many organic electronic devices. nih.gov

While direct polymerization of this compound is not commonly reported, its derivatives, particularly Schiff bases or other condensation products, can be functionalized with polymerizable groups. The synthesis of new π-conjugated donor-acceptor polymers often involves building blocks with dione structures, such as diketopyrrolopyrrole (DPP) and its isomers, which share electronic characteristics with the indole-2,3-dione system. rsc.orgrsc.org These examples demonstrate the principle that the electron-accepting dione core is a valuable component in the design of low band gap polymers for electronic applications. rsc.org

Development of Catalytic Systems (e.g., Metal Complexes Derived from Schiff Bases)

The reactive C3-carbonyl group of this compound provides a convenient handle for the synthesis of Schiff bases. These compounds are formed through the condensation reaction between the ketone and a primary amine. Schiff bases derived from isatin and its analogues are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. mdpi.comnih.gov

The synthesis of Schiff bases from 5-fluoroisatin has been demonstrated to proceed efficiently. mdpi.comnih.gov For example, condensation with aromatic primary bis-amines yields bis-Schiff bases that can act as multidentate ligands. mdpi.com These ligands can then be used to prepare metal complexes with potential applications in catalysis. The geometry and electronic properties of the resulting metal complex can be fine-tuned by the choice of the metal center and the specific structure of the isatin-derived ligand.

Furthermore, N-alkylation of the isatin core, as in this compound, can influence the steric and electronic environment of the resulting Schiff base ligand, potentially impacting the catalytic activity and selectivity of its metal complexes. ksu.edu.sa The development of novel Schiff bases from substituted isatins and their subsequent conversion into metal complexes is an active area of research for creating new catalysts for various organic transformations. chalcogen.ro

Precursor Synthesis for Advanced Chemical Probes and Analogues

The indole-2,3-dione scaffold is a cornerstone in medicinal chemistry and chemical biology, serving as a precursor for a vast number of biologically active molecules. nih.govmdpi.com These molecules can function as advanced chemical probes to investigate biological pathways or as analogues of natural products with therapeutic potential.

Derivatives of 5-fluoroisatin have been explored for various biological activities. For instance, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione was identified as a selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1), an important target in cancer immunotherapy. nih.gov This highlights the utility of the 5-fluoroindole (B109304) core as a starting point for designing potent and selective enzyme inhibitors.

The synthesis of these complex molecules often begins with the functionalization of the isatin ring. The N1 position is a common site for modification to modulate properties like cell permeability and metabolic stability. The ethyl group in this compound is an example of such a modification. ksu.edu.sa The C3 position is typically used as the reactive handle to build out the rest of the molecule, for example, through the formation of Schiff bases which are then further elaborated. ksu.edu.samdpi.com The combination of the fluorine atom at C5 and the ethyl group at N1 provides a unique starting material for creating novel chemical probes and analogues with potentially enhanced or new biological activities.

Conclusion and Future Research Perspectives for 1 Ethyl 5 Fluoro 1h Indole 2,3 Dione

Consolidated Understanding of the Chemical and Biological Significance

The chemical significance of 1-Ethyl-5-fluoro-1H-indole-2,3-dione stems from its versatile isatin (B1672199) core. The 5-fluoro substituent is known to enhance metabolic stability and modify the electronic properties of the aromatic ring, which can influence binding affinity to biological targets. The N-ethyl group modulates the compound's lipophilicity and steric profile, which are critical factors for cell permeability and interaction with protein binding pockets.

Biologically, the broader class of isatin derivatives exhibits a wide range of pharmacological activities, including potential anticancer, antiviral, and antibacterial properties. researchgate.netresearchgate.net For instance, derivatives of the related 5-fluoro-1H-indole-2,3-dione scaffold have been investigated as building blocks for potential therapeutics, such as inhibitors of indoleamine 2,3-dioxygenase (IDO-1), an important target in cancer immunotherapy. nih.gov The specific contribution of the 1-ethyl group to the biological profile of the 5-fluoroisatin (B27256) core remains an area ripe for investigation, offering the potential to fine-tune activity and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈FNO₂ | PubChem nih.gov |

| Molecular Weight | 193.17 g/mol | PubChem nih.gov |

| IUPAC Name | 1-ethyl-5-fluoroindole-2,3-dione | PubChem nih.gov |

| CAS Number | 776-47-6 | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Emerging Frontiers in Synthetic Chemistry and Derivatization

The synthesis of this compound is typically achieved through the N-alkylation of 5-fluoroisatin. Future synthetic frontiers lie in the development of more efficient, scalable, and environmentally friendly synthetic routes. researchgate.net Beyond its synthesis, the derivatization of this molecule presents numerous opportunities.

Key areas for future synthetic exploration include:

Modification at the C3-carbonyl: The ketone at the C3 position is a versatile handle for various chemical transformations, including Wittig reactions, aldol (B89426) condensations, and the synthesis of spirocyclic derivatives. These modifications can lead to novel compounds with diverse three-dimensional structures.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the ethyl group would enable the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This approach allows for the efficient assembly of complex molecules, such as linking the isatin core to other pharmacophores or biomolecules. researchgate.net

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could rapidly generate libraries of structurally diverse and complex derivatives, accelerating the discovery of new bioactive compounds.

Advancing Structure-Activity Relationship Elucidation and Target Identification

A critical area of future research is the systematic exploration of the structure-activity relationships (SAR) for derivatives of this compound. Understanding how modifications to its structure affect biological activity is essential for designing more potent and selective agents. nih.gov

Future SAR studies should focus on:

Varying the N1-substituent: Replacing the ethyl group with other alkyl chains (methyl, propyl, butyl), branched alkyl groups, or functionalized chains (e.g., containing hydroxyl or amino groups) will clarify the role of this substituent in target binding and pharmacokinetics.

Substitution on the Aromatic Ring: While the 5-fluoro group is present, exploring additional substitutions at the 4, 6, and 7 positions could further modulate the electronic landscape and steric profile of the molecule.

Target Identification: A significant challenge is to identify the specific biological targets of this compound and its derivatives. High-throughput screening against various enzyme and receptor panels, along with chemoproteomics approaches, will be instrumental in elucidating its mechanism of action.

Table 2: Hypothetical SAR Data for N1-Substituted 5-Fluoro-1H-indole-2,3-dione Analogs

| Compound | N1-Substituent | Lipophilicity (LogP) | Target Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|---|

| 1 | -H | 1.1 | >100 |

| 2 | -Methyl | 1.3 | 50.2 |

| 3 | -Ethyl (Title Compound) | 1.4 | 25.8 |

| 4 | -Propyl | 1.9 | 15.1 |

| 5 | -Isopropyl | 1.8 | 32.5 |

| 6 | -Benzyl | 2.9 | 8.4 |

This table is illustrative and presents hypothetical data to demonstrate a potential SAR study.

Potential for Rational Design of Novel Compounds and Materials

The scaffold of this compound is a promising starting point for the rational design of novel therapeutic agents and functional materials. nih.gov By leveraging computational chemistry and a deeper understanding of SAR, new molecules with tailored properties can be developed.

Future directions in rational design include:

Computer-Aided Drug Design (CADD): Utilizing molecular docking and dynamics simulations, derivatives of this compound can be designed in silico to have high affinity and selectivity for specific biological targets, such as protein kinases or viral enzymes, before undertaking costly chemical synthesis.

Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting fragment for building more complex and potent inhibitors. By identifying how this core binds to a target protein, additional functionalities can be systematically added to improve affinity.

Development of Organic Materials: The electronic properties of the isatin core suggest potential applications in materials science. ossila.com Derivatives could be designed to function as components in organic light-emitting diodes (OLEDs) or as sensors, where the fluorescence or colorimetric properties are modulated by binding to specific analytes.

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, DMF, 70°C | 22–35 | 95–98% |

| Chromatography | Ethyl acetate/hexane (70:30) | – | >98% |

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated solution in DCM/hexane .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.

Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement .

- Key parameters: , , data-to-parameter ratio >15:1 .

Validation : Check for disorders using OLEX2’s graphical interface and resolve hydrogen bonding networks .

Advanced: How do structural modifications at positions 1 and 5 influence the compound’s anticancer activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Position 1 (Ethyl group) : Enhances lipophilicity, improving membrane permeability. Alkyl chains longer than ethyl reduce activity due to steric hindrance .

- Position 5 (Fluorine) : Electron-withdrawing effects increase electrophilicity, enhancing interactions with target proteins (e.g., tubulin or kinases) .

- Thiosemicarbazone derivatives : Substitution at N4 with aromatic groups (e.g., 4-methoxyphenyl) boosts potency by 3–5-fold compared to alkyl analogs .

Q. Table 2: Anticancer Activity of Derivatives

| Substituent (Position) | IC₅₀ (μM) | Target Protein |

|---|---|---|

| 1-Ethyl, 5-Fluoro | 0.8–1.2 | Tubulin/MDR1 |

| 1-Methyl, 5-Nitro | 2.5–4.0 | Topoisomerase II |

| N4-Phenyl thiosemicarbazone | 0.5–0.9 | Kinase inhibitors |

Advanced: How can computational methods resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. Use:

Molecular Docking : Predict binding affinities to targets like MDR1 or tubulin using AutoDock Vina. Compare docking scores with experimental IC₅₀ values .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at position 3) using Schrödinger’s Phase .

QSAR Analysis : Correlate electronic descriptors (e.g., Hammett σ) with activity. Fluorine’s σₚ value (~0.78) often correlates with enhanced cytotoxicity .

Advanced: What strategies mitigate challenges in refining high-disorder crystal structures of fluorinated indole derivatives?

Methodological Answer:

Fluorine’s high electron density can cause disorder. Address this by:

Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K .

Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

Constraint Application : Restrain fluorine’s anisotropic displacement parameters (ADPs) and fix occupancy factors to 1.0 .

Basic: What spectroscopic techniques are critical for characterizing fluorinated indole derivatives?

Methodological Answer:

- F NMR : Detects fluorine chemical shifts (δ ~ -110 to -125 ppm for 5-F) and confirms substitution .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

- Mass Spectrometry : HRMS with ESI+ ionization provides exact mass (e.g., [M+H]⁺ = 235.0743) .

Advanced: How does the introduction of fluorine impact the compound’s metabolic stability?

Methodological Answer:

Fluorine reduces metabolic degradation via:

CYP450 Inhibition : Blocks oxidation at position 5, confirmed by liver microsome assays (t₁/₂ increased by 2× vs. non-fluorinated analogs) .

Glucuronidation Resistance : Fluorine’s steric and electronic effects hinder phase II metabolism, validated via HPLC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。